molecular formula C7H8N2O B594892 2-(3-Ethylisoxazol-5-yl)acetonitrile CAS No. 1227465-75-9

2-(3-Ethylisoxazol-5-yl)acetonitrile

Cat. No. B594892
M. Wt: 136.154
InChI Key: HXMJXSKSYWWOFP-UHFFFAOYSA-N
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Description

“2-(3-Ethylisoxazol-5-yl)acetonitrile” is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is used in various research areas.


Molecular Structure Analysis

The molecular structure of “2-(3-Ethylisoxazol-5-yl)acetonitrile” consists of a five-membered isoxazole ring attached to an acetonitrile group .


Chemical Reactions Analysis

Isoxazole synthesis often involves (3 + 2) cycloaddition reactions . For example, the in situ formed ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate was reacted with dipolarophiles under microwave condition to obtain ester-functionalized isoxazoles .

Scientific Research Applications

  • Medicinal Chemistry

    • Isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
    • The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
    • Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .
  • Synthetic Chemistry

    • Isoxazoles are synthetically useful .
    • Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
    • Both of these transformations are sufficiently universal and are equally popular with synthetic chemists .

Future Directions

Given the significance of isoxazole in drug discovery and the drawbacks of metal-catalyzed reactions, there is a need to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

2-(3-ethyl-1,2-oxazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-6-5-7(3-4-8)10-9-6/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMJXSKSYWWOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305201
Record name 3-Ethyl-5-isoxazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethylisoxazol-5-yl)acetonitrile

CAS RN

1227465-75-9
Record name 3-Ethyl-5-isoxazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-5-isoxazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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